molecular formula C13H17Cl2NO B2855209 2,4-Dichloro-N,N-diisopropylbenzamide CAS No. 212392-34-2

2,4-Dichloro-N,N-diisopropylbenzamide

Cat. No.: B2855209
CAS No.: 212392-34-2
M. Wt: 274.19
InChI Key: DHZWODHBDXXIJC-UHFFFAOYSA-N
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Description

2,4-Dichloro-N,N-diisopropylbenzamide is a chemical compound with the molecular formula C13H17Cl2NO . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with two chlorine atoms at the 2 and 4 positions and two isopropyl groups attached to the nitrogen atom . The exact mass is 273.0687196 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 274.18 g/mol, a XLogP3 of 4.4, zero hydrogen bond donors, one hydrogen bond acceptor, three rotatable bonds, a topological polar surface area of 20.3 Ų, and a complexity of 260 .

Scientific Research Applications

1. Analysis of Global Trends in 2,4-D Herbicide Toxicity

Research on 2,4-Dichloro-N,N-diisopropylbenzamide (2,4-D), a widely used herbicide, has advanced significantly, focusing on its toxicology and mutagenicity. Key research areas include molecular biology, especially gene expression, exposure assessment in human or other vertebrate bioindicators, and pesticide degradation studies. The USA, Canada, and China are leading contributors to this field (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Synthesis Studies in Organic Chemistry

The compound's role in organic synthesis, specifically in the preparation of 4,6-dichloro- and 4,6-difluorophthalides, has been explored. This research highlights the differences between dichloro and difluoro derivatives and the role of lithiating agents (Molnár, Simig, & Volk, 2011).

3. Polymerization Processes

This compound has been utilized in anionic polymerization processes to form 'living polymers' with narrow molecular weight distributions. This is crucial in polymer science for creating polymers with specific properties (Hirao & Nakahama, 1986).

4. Photocatalytic Degradation Studies

The compound has been used in studies focusing on the photodecomposition of herbicides. This research is significant for environmental science, particularly in understanding how adsorbents support the photocatalytic degradation of herbicides like propyzamide (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

5. Photoelectrochemical Sensors

Innovative applications include the development of photoelectrochemical sensors for the selective detection of 2,4-dichlorophenoxyacetic acid, a derivative of 2,4-D. This is crucial for monitoring endocrine disruptors in environmental samples (Shi, Zhao, Liu, & Zhu, 2011).

6. Removal from Water Sources

Efforts have been made to develop efficient methods for the removal of 2,4-D from contaminated water bodies, an important aspect of environmental protection and public health (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

7. Electrochemical Degradation

Research has also been conducted on the electrocatalytic degradation of 2,4-D herbicide using lead dioxide electrodes, providing insights into effective methods for treating wastewater containing resistant pollutants (Dargahi, Ansari, Nematollahi, Asgari, Shokoohi, & Samarghandi, 2019).

8. Soil Microbial Population Impact

Long-term field applications of 2,4-D have been studied to understand its effects on soil microbial populations and biochemical processes, vital for agricultural science and soil ecology (Rai, 1992).

Properties

IUPAC Name

2,4-dichloro-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)11-6-5-10(14)7-12(11)15/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZWODHBDXXIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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